![molecular formula C42H64 B14423854 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene CAS No. 84656-92-8](/img/structure/B14423854.png)
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a cyclohexyl group and an ethyl group. This compound is notable for its unique structure, which includes two cyclohexyl groups, each bearing an ethyl substituent. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene typically involves a series of organic reactions. One common method includes the alkylation of cyclohexylbenzene with ethyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alkanes.
Scientific Research Applications
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes investigating its effects on biological systems and its potential as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals for display technologies.
Mechanism of Action
The mechanism by which 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and biological context.
Comparison with Similar Compounds
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene can be compared with other similar compounds, such as:
- 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene
- 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-trifluoromethoxybenzene
These compounds share structural similarities but differ in their substituents on the benzene ring, which can significantly impact their chemical properties and applications. For example, the presence of fluorine or trifluoromethoxy groups can alter the compound’s reactivity and interaction with biological targets, highlighting the uniqueness of this compound.
Properties
CAS No. |
84656-92-8 |
|---|---|
Molecular Formula |
C42H64 |
Molecular Weight |
569.0 g/mol |
IUPAC Name |
1-[4-(4-ethylcyclohexyl)cyclohexyl]-4-methylbenzene |
InChI |
InChI=1S/2C21H32/c2*1-3-17-6-10-19(11-7-17)21-14-12-20(13-15-21)18-8-4-16(2)5-9-18/h2*4-5,8-9,17,19-21H,3,6-7,10-15H2,1-2H3 |
InChI Key |
YCFCVYPZGWNZLE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C.CCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [(3-bromophenyl)imino]propanedioate](/img/structure/B14423772.png)
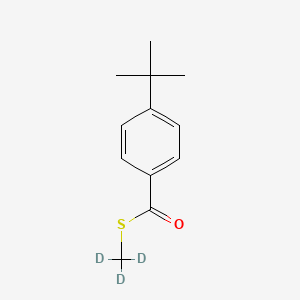
![2,3-Dithiaspiro[4.4]nonane](/img/structure/B14423800.png)
![4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14423802.png)
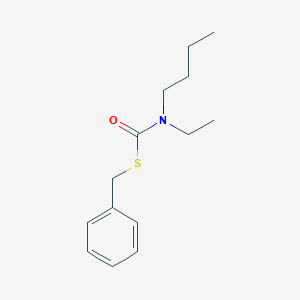
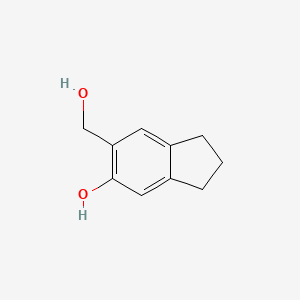
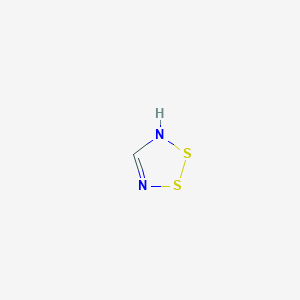
![2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide](/img/structure/B14423831.png)
![1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol](/img/structure/B14423837.png)
![[(4-Methoxyphenyl)methylidene]propanedial](/img/structure/B14423841.png)
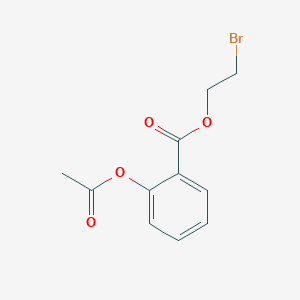
![7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol](/img/structure/B14423847.png)
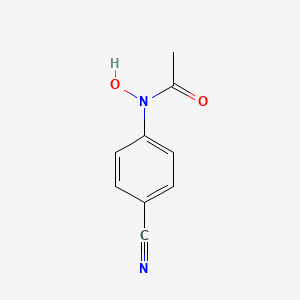
![1-(4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonyl)piperidine](/img/structure/B14423860.png)
